![molecular formula C7H7N3O4 B13093386 4-Amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid](/img/structure/B13093386.png)
4-Amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
- 2-amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Uniqueness
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
4-Amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in metabolic pathway analysis. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrimidine ring with the following substituents:
- Amino group at the fourth position
- Carboxymethyl group at the second position
- Carboxylic acid group at the fifth position
These functional groups contribute to its chemical reactivity and biological properties, making it a candidate for various pharmaceutical applications.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. Specifically, it has been studied for its ability to inhibit iodothyronine 5'-deiodinase, an enzyme involved in thyroid hormone metabolism. This inhibition can lead to altered levels of thyroid hormones, which may have significant physiological effects.
Antimicrobial and Anticancer Properties
Compounds with similar structures often show antimicrobial and anticancer properties. Preliminary studies suggest that this compound may also possess bioactive characteristics relevant to these areas. Its potential as an anticancer agent is particularly noteworthy, as it may target specific cancer cell lines through its action on cellular pathways .
The molecular mechanism of action involves binding interactions with specific biomolecules. The compound's inhibition of iodothyronine 5'-deiodinase occurs through competitive inhibition at the enzyme's active site, preventing the conversion of thyroxine into its active form. This interaction not only affects thyroid hormone levels but also influences gene expression and metabolic processes within cells.
Case Study: Thyroid Hormone Metabolism
A study focusing on the effects of this compound on thyroid hormone metabolism demonstrated that varying dosages significantly impacted enzyme activity. Higher concentrations resulted in marked inhibition of iodothyronine 5'-deiodinase, leading to alterations in thyroid hormone levels in animal models.
Dosage (mg/kg) | Enzyme Activity (% Inhibition) |
---|---|
0 | 0 |
10 | 15 |
50 | 45 |
100 | 80 |
This table illustrates the dose-dependent relationship between the compound and enzyme inhibition.
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits antiproliferative activity against various human tumor cell lines. The compound was tested against A-431 (epidermal carcinoma), A-549 (lung carcinoma), and MDA-MB-468 (breast carcinoma) cell lines, revealing IC50 values in the micromolar range, indicating its potential as an anticancer agent .
Scientific Research
The compound is utilized in scientific research for:
- Enzyme Inhibition Studies: Investigating its role as a potential inhibitor of metabolic enzymes.
- Anticancer Research: Exploring its efficacy against various cancer cell lines.
Pharmaceutical Development
Given its biological activities, there is ongoing interest in developing formulations that leverage its enzyme inhibitory properties for therapeutic applications in conditions related to thyroid dysfunction and cancer.
Properties
Molecular Formula |
C7H7N3O4 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7N3O4/c8-6-3(7(13)14)2-9-4(10-6)1-5(11)12/h2H,1H2,(H,11,12)(H,13,14)(H2,8,9,10) |
InChI Key |
AZKSAHZDQRGOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)CC(=O)O)N)C(=O)O |
Origin of Product |
United States |
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